

A Technical Guide to 3-Bromopyridine-2-carboxylic acid (CAS: 30683-23-9)

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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2-carboxylic acid, identified by CAS number 30683-23-9, is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Also known as 3-Bromo-2-picolinic acid, this compound serves as a versatile and highly reactive building block for the synthesis of complex organic molecules. Its unique structure, featuring a pyridine ring, a carboxylic acid functional group, and a bromine substituent, makes it an essential intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the bromine atom and the carboxylic acid group on the pyridine scaffold allows for a wide range of chemical transformations, providing access to diverse molecular architectures with potential biological activity. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental properties of **3-Bromopyridine-2-carboxylic acid** are summarized below. This data is crucial for its appropriate handling, storage, and application in experimental settings.



Property	Value	References
CAS Number	30683-23-9	[1][2][3]
Molecular Formula	C ₆ H ₄ BrNO ₂	[1][3][4]
Molecular Weight	202.01 g/mol	[1][3]
IUPAC Name	3-bromopyridine-2-carboxylic acid	[5]
Synonyms	3-Bromo-2-picolinic acid	[1][2][3]
Appearance	Off-white to tan crystalline solid; White to yellow powder	[1][3]
Melting Point	141-144 °C	[3]
Boiling Point	315.7 ± 27.0 °C (Predicted)	[3]
Density	1.813 g/cm³ (Predicted)	[3]
Purity	≥97%	[5]
SMILES	OC(=O)C1=C(Br)C=CC=N1	[5]
InChI Key	KBDIRPOTVAODSA- UHFFFAOYSA-N	[5]
Storage	Store at 0-8 °C in a cool, dry place under an inert atmosphere.	[1][3]

Synthesis and Reactivity

Reactivity Profile

The chemical behavior of **3-Bromopyridine-2-carboxylic acid** is dictated by its three key structural components:

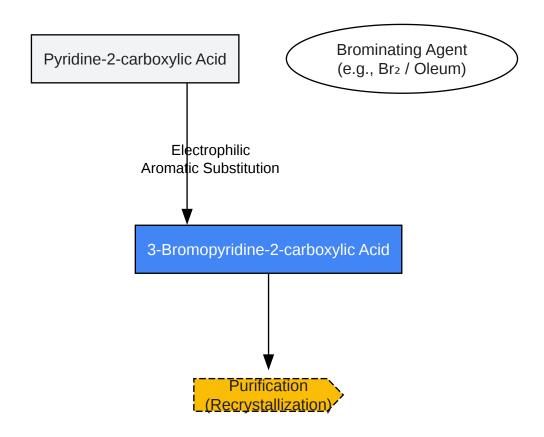
• Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring can participate in π - π stacking and hydrogen bonding interactions, which is particularly relevant in biological contexts like enzyme inhibition.



- Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. It also adds polarity to the molecule and can coordinate with metal ions.
- Bromine Atom: The bromine substituent is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This feature is paramount to its utility as a synthetic building block.[6]

Plausible Synthetic Pathway

While specific, detailed industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be conceptualized starting from pyridine-2-carboxylic acid. The process would likely involve a regioselective electrophilic bromination. The pyridine nitrogen deactivates the ring towards electrophilic substitution, but the carboxylic acid group can help direct the incoming electrophile.



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Plausible synthesis route for **3-Bromopyridine-2-carboxylic acid**.

Applications in Research and Development

3-Bromopyridine-2-carboxylic acid is a valuable intermediate with broad applications across several scientific domains.

- Pharmaceutical Synthesis: It is a key intermediate for synthesizing various pharmaceutical agents.[1][3] Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities and are scaffolds for drugs treating infections, inflammation, and cancers.
- Agrochemical Development: The compound is utilized in the creation of new herbicides and fungicides to enhance crop protection.[1]
- Material Science: It serves as a monomer or precursor in the synthesis of specialized polymers and coatings that require specific chemical properties for durability and performance.[1]
- Coordination Chemistry: The molecule's ability to act as a bifunctional ligand makes it useful in the self-assembly of metal-organic complexes with controlled structures and properties.

The typical workflow for utilizing a building block like **3-Bromopyridine-2-carboxylic acid** in a drug discovery program is illustrated below.



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Role of a building block in a typical drug discovery pipeline.

Experimental Protocols

The following are generalized but detailed methodologies for the quality control and structural verification of **3-Bromopyridine-2-carboxylic acid**.

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)



This protocol outlines a standard reverse-phase HPLC method to determine the purity of the compound.

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Protocol 4.2: Structural Verification by ¹H NMR Spectroscopy

This protocol is for confirming the chemical structure of the compound.

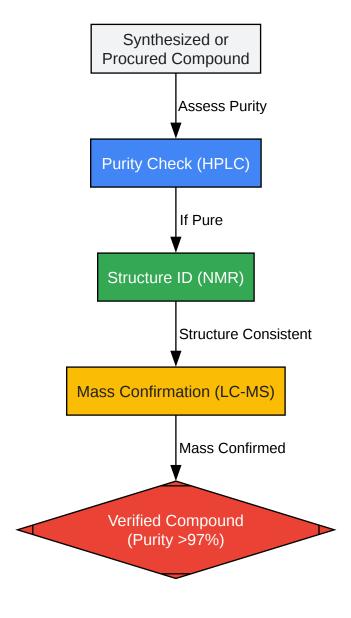
- Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
- Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.
- Expected ¹H NMR Spectrum (Predicted):



- A broad singlet peak (> 13 ppm) corresponding to the carboxylic acid proton (-COOH).
- Three aromatic protons on the pyridine ring, likely appearing as a doublet of doublets (dd), and two doublets (d) between 7.5 and 8.8 ppm, showing characteristic coupling patterns for a 2,3-disubstituted pyridine.

Analytical Workflow Diagram

The sequence of analytical tests for compound verification is crucial for ensuring quality and integrity in research.



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Standard analytical workflow for compound characterization.

Safety and Handling

- General Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place. Recommended storage temperature is between 0-8°C under an inert atmosphere to maintain long-term stability.[1][3]
- Toxicity: Detailed toxicological properties have not been extensively investigated. Treat as a
 potentially hazardous chemical. Avoid contact with skin and eyes, and avoid inhalation of
 dust.

Conclusion

3-Bromopyridine-2-carboxylic acid (CAS: 30683-23-9) is a high-value chemical intermediate with significant utility in drug discovery, agrochemical synthesis, and material science. Its well-defined physical properties and versatile chemical reactivity, stemming from its unique trifunctional structure, make it an indispensable tool for synthetic chemists. The protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this compound in their research and development endeavors.

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